4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid
Overview
Description
4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a methoxyphenoxy group, and a butynyl group attached to a piperidine ring. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through the hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is attached through an etherification reaction involving 2-methoxyphenol and an appropriate alkylating agent.
Incorporation of the Butynyl Group: The butynyl group is introduced via a Sonogashira coupling reaction between an alkyne and an aryl halide.
Formation of the Oxalate Salt: The final compound is converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Use of Catalysts: Employing catalysts such as palladium or copper to enhance reaction efficiency.
Purification Techniques: Utilizing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methoxyphenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alkenes or alkanes
Substitution: Formation of new piperidine derivatives with different functional groups
Scientific Research Applications
4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperidine: A simpler analogue with similar structural features but lacking the methoxyphenoxy and butynyl groups.
4-(2-methoxyphenoxy)piperidine: Contains the methoxyphenoxy group but lacks the benzyl and butynyl groups.
1-benzyl-4-(2-butyn-1-yl)piperidine: Contains the benzyl and butynyl groups but lacks the methoxyphenoxy group.
Uniqueness
4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2.C2H2O4/c1-25-22-11-5-6-12-23(22)26-18-8-7-15-24-16-13-21(14-17-24)19-20-9-3-2-4-10-20;3-1(4)2(5)6/h2-6,9-12,21H,13-19H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDSQGRHDNEJHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCN2CCC(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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